synthesis and properties of 2-Chloro-5-ethynylthiophene
synthesis and properties of 2-Chloro-5-ethynylthiophene
An In-Depth Technical Guide to 2-Chloro-5-ethynylthiophene: Synthesis, Properties, and Applications
Executive Summary
2-Chloro-5-ethynylthiophene is a heterocyclic building block of significant interest in materials science and medicinal chemistry. Its unique structure, featuring a reactive terminal alkyne, a halogenated site for cross-coupling, and an electron-rich thiophene core, makes it a highly versatile precursor for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its synthesis, primarily via Sonogashira coupling, details its key physicochemical properties, and explores its applications in the development of organic semiconductors and novel pharmaceutical agents. The content herein is intended for researchers and professionals engaged in organic synthesis, drug discovery, and materials science.
Introduction: The Strategic Value of a Functionalized Thiophene
Thiophene and its derivatives are considered "privileged" scaffolds in both medicinal chemistry and organic electronics.[1][2] Their structural similarity to benzene allows them to act as bioisosteres, while their distinct electronic properties, stemming from the sulfur heteroatom, are highly desirable for tuning the performance of organic semiconductor materials.[1][3]
2-Chloro-5-ethynylthiophene (CAS No. 139957-82-7) emerges as a particularly valuable building block due to its trifunctional nature:
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The Thiophene Core: An aromatic, electron-rich system that forms the backbone of many conjugated polymers and bioactive molecules.[2]
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The Ethynyl Group: A terminal alkyne that is highly reactive and serves as a key handle for carbon-carbon bond formation, particularly in coupling reactions and click chemistry.
-
The Chloro Substituent: A reactive site that enables further functionalization through various cross-coupling reactions, allowing for the precise construction of complex molecular architectures.[4]
This combination of features allows scientists to employ 2-Chloro-5-ethynylthiophene in modular synthetic strategies to create a diverse range of high-value compounds.
Synthesis Methodologies: The Sonogashira Coupling Approach
The most prevalent and efficient method for synthesizing 2-Chloro-5-ethynylthiophene and its derivatives is the Sonogashira cross-coupling reaction.[5][6] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, making it ideal for introducing the ethynyl group onto the thiophene ring.[5][7]
Rationale for Sonogashira Coupling
The choice of the Sonogashira reaction is underpinned by several key advantages:
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Mild Reaction Conditions: The reaction can often be carried out at or near room temperature, which helps to preserve sensitive functional groups within the molecule.[5]
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High Functional Group Tolerance: It is compatible with a wide variety of functional groups, minimizing the need for extensive protecting group strategies.
-
Mechanistic Reliability: The catalytic cycles of palladium and copper are well-understood, providing a robust and reproducible method for C(sp)-C(sp²) bond formation.[5] The copper(I) salt co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species for the coupling.[5]
Generalized Synthetic Workflow
The synthesis typically begins with a di-halogenated thiophene, such as 2,5-dichlorothiophene or 2-bromo-5-chlorothiophene, and couples it with a protected alkyne like trimethylsilylacetylene (TMSA). The silyl group prevents self-coupling of the alkyne (Glaser coupling) and is easily removed in a subsequent step.
Caption: Generalized workflow for the synthesis of 2-Chloro-5-ethynylthiophene.
Detailed Experimental Protocol (Exemplary)
The following protocol is a representative procedure adapted from established Sonogashira coupling methodologies.[7][8]
Materials:
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2-Bromo-5-chlorothiophene
-
(Trimethylsilyl)acetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA), freshly distilled
-
Anhydrous Tetrahydrofuran (THF)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Argon or Nitrogen gas
Step 1: Sonogashira Coupling
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-5-chlorothiophene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF (approx. 5-10 mL per mmol of the thiophene substrate).
-
Via syringe, add freshly distilled TEA (2.5 eq) followed by (trimethylsilyl)acetylene (1.2 eq).
-
Heat the reaction mixture to 60 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove catalyst residues.
-
Concentrate the filtrate under reduced pressure. The crude product is the silyl-protected intermediate.
Step 2: Deprotection
-
Dissolve the crude intermediate from Step 1 in a mixture of methanol and THF.
-
Add potassium carbonate (K₂CO₃, ~2.0 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the final product, 2-Chloro-5-ethynylthiophene, by column chromatography on silica gel.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 2-Chloro-5-ethynylthiophene are crucial for its handling, storage, and application in further synthetic steps.
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 139957-82-7 | [9][10] |
| Molecular Formula | C₆H₃ClS | [10][11] |
| Molecular Weight | 142.61 g/mol | [10][11] |
| Purity (Typical) | ≥ 98% | [11] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Storage Conditions | Store in freezer (-20°C), inert atmosphere, keep in dark place | [10] |
Spectroscopic Profile (Expected)
While detailed, experimentally verified spectroscopic data is not widely published in the public domain, the structural features of 2-Chloro-5-ethynylthiophene allow for a reliable prediction of its spectral characteristics.
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¹H NMR: The spectrum is expected to show three distinct signals in deuterated chloroform (CDCl₃):
-
A singlet for the acetylenic proton (–C≡C–H ), typically in the range of δ 3.0-3.5 ppm.
-
Two doublets for the two aromatic protons on the thiophene ring, likely between δ 6.8-7.5 ppm. The coupling constant (J) between these two protons would be characteristic of ortho-coupling in a thiophene system (~4.0 Hz).[12]
-
-
¹³C NMR: The spectrum should reveal six distinct carbon signals: two for the alkyne carbons (sp-hybridized) and four for the thiophene ring carbons (sp²-hybridized).
-
IR Spectroscopy: Key vibrational bands would include:
-
A sharp, weak absorption around 3300 cm⁻¹ corresponding to the ≡C–H stretch.
-
A sharp absorption in the range of 2100-2150 cm⁻¹ for the C≡C triple bond stretch.
-
Various C–H and C=C stretching frequencies characteristic of the thiophene ring.
-
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion (M⁺) peak at m/z 142 and an (M+2)⁺ peak at m/z 144 with an approximate intensity ratio of 3:1, which is characteristic of the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl).[13]
Key Applications in Research and Development
The unique trifunctional nature of 2-Chloro-5-ethynylthiophene makes it a powerful intermediate for creating advanced materials and complex molecules.
Caption: Key application pathways for 2-Chloro-5-ethynylthiophene.
Organic Electronics
Thiophene-based materials are cornerstones of organic electronics due to their excellent charge transport properties and stability.[14][15] 2-Chloro-5-ethynylthiophene serves as a monomer or precursor for:
-
Conjugated Polymers: The ethynyl and chloro groups provide two distinct points for polymerization using different cross-coupling reactions (e.g., Sonogashira, Stille, Suzuki). This allows for the synthesis of well-defined, regioregular polymers with tailored electronic band gaps and charge carrier mobilities, which are critical for high-performance Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[3][4]
-
Small Molecule Semiconductors: It can be incorporated into larger, discrete molecules used as emitters in Organic Light-Emitting Diodes (OLEDs) or as donor/acceptor materials in solar cells.[15]
Drug Discovery and Medicinal Chemistry
The thiophene nucleus is a privileged structure found in numerous FDA-approved drugs.[1] The ability to functionalize 2-Chloro-5-ethynylthiophene at two different positions makes it an attractive starting point for building libraries of complex molecules for biological screening.[16] Research has shown that thiophene derivatives with ethynyl substitutions can exhibit potent biological activities, including use as antimitotic agents that inhibit tubulin polymerization, a key target in cancer therapy.[6]
Safety, Handling, and Storage
As with all reactive chemical intermediates, proper handling and storage of 2-Chloro-5-ethynylthiophene are essential.
-
Safety: Work should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Handling: The compound should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation, especially given the reactivity of the terminal alkyne.
-
Storage: For long-term stability, the compound must be stored in a dark place, preferably in a freezer at or below -20°C, under an inert atmosphere.[10]
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